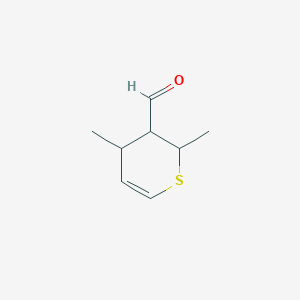
2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde is an organic compound with the molecular formula C8H12OS. It belongs to the class of thiopyrans, which are sulfur-containing heterocycles. This compound is characterized by the presence of a thiopyran ring with two methyl groups at positions 2 and 4, and an aldehyde group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde can be achieved through various methods. One common approach involves the bromination of 3,4-dihydro-2H-thiopyran derivatives. For instance, bromination of 3,4-dihydro-2H-thiopyrans with bromine (Br2) in dichloromethane (CH2Cl2) at room temperature can yield bromo-substituted thiopyrans . The reaction conditions, such as temperature and solvent, play a crucial role in determining the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of thiopyran derivatives generally involves similar bromination or halogenation reactions, which can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Halogenation reactions, such as bromination, can occur at the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bromine (Br2) in dichloromethane (CH2Cl2) is used for bromination reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Bromo-substituted thiopyrans.
Scientific Research Applications
2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde involves its interaction with molecular targets and pathways. For instance, in bromination reactions, the formation of a π-complex with bromine leads to the formation of stable cations, which then react with bromide anions to form bromo-substituted products . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-thiopyran: Another thiopyran derivative with similar structural features.
2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde: A thiopyran derivative with different substituents.
Uniqueness
2,4-Dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde is unique due to the presence of two methyl groups at positions 2 and 4, and an aldehyde group at position 3. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61407-02-1 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2,4-dimethyl-3,4-dihydro-2H-thiopyran-3-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c1-6-3-4-10-7(2)8(6)5-9/h3-8H,1-2H3 |
InChI Key |
WVFWAFOQWGIAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CSC(C1C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


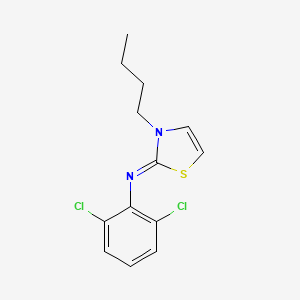
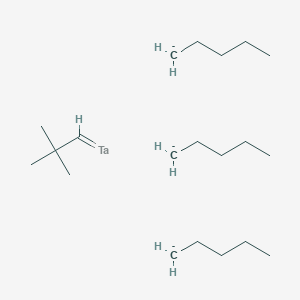
![1-{4-[3-(Quinolin-4-yl)prop-2-en-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B14566338.png)

![1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14566346.png)
![8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile](/img/structure/B14566348.png)
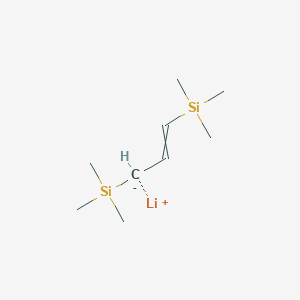
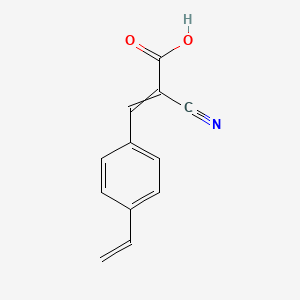
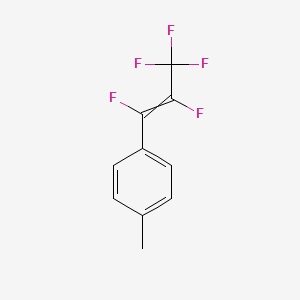
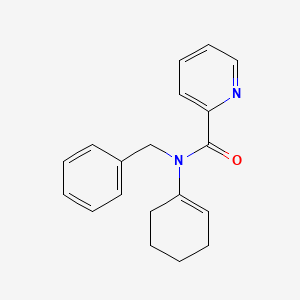


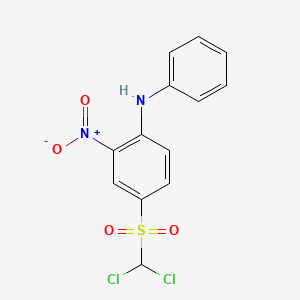
![2-Chloro-N-[cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14566389.png)
